molecular formula C15H13NS B2672420 4-(Benzylsulfanyl)-2-methylbenzonitrile CAS No. 1517172-70-1

4-(Benzylsulfanyl)-2-methylbenzonitrile

Cat. No. B2672420
CAS RN: 1517172-70-1
M. Wt: 239.34
InChI Key: MYCBUELCZCTSRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactions involving “4-(Benzylsulfanyl)-2-methylbenzonitrile” are not well-documented in the literature .

Scientific Research Applications

Ultrafast Relaxation and Coherent Oscillations in Aminobenzonitriles

A study investigated the ultrafast relaxation and coherent oscillations in aminobenzonitriles, revealing insights into the excited states and charge transfer mechanisms of these compounds. The research demonstrated that aminobenzonitriles undergo a complex relaxation process involving excited states with charge-transfer character. This understanding is crucial for applications in photophysics and photochemistry, where such compounds could be used for energy transfer and storage applications (Fuß et al., 2007).

Synthesis of 2-Aminobenzonitriles

Another study outlined a method for synthesizing 2-aminobenzonitriles from 2-arylindoles, showcasing the utility of these compounds in creating benzoxazinones through intramolecular condensation. This synthesis process, featuring an iron(III) catalyst, highlights the potential of aminobenzonitriles in organic synthesis and pharmaceutical development, providing a pathway to novel compounds (Chen et al., 2018).

Excited-State Dipole Moments in Dual Fluorescent Aminobenzonitriles

Research on the singlet excited-state dipole moments of aminobenzonitriles in various solvents revealed the influence of alkyl chain length and solvent polarity on intramolecular charge transfer. This study provides valuable insights into the photophysical properties of aminobenzonitriles, which could inform their use in optical materials and sensors (Schuddeboom et al., 1992).

Corrosion Inhibition by Benzonitrile Derivatives

A study on the corrosion inhibition of mild steel by benzonitrile derivatives in acid medium demonstrated the effectiveness of these compounds in protecting against corrosion. This research underscores the potential application of benzonitrile derivatives in materials science, particularly in developing corrosion-resistant coatings and materials (Chaouiki et al., 2018).

Mesomorphic Properties of 4-Benzoylaminobenzonitrile Derivatives

The synthesis and study of 4-benzoylaminobenzonitrile derivatives with electron-withdrawing groups showed these compounds possess higher transition temperatures due to intramolecular hydrogen bonding. These findings suggest applications in materials science, particularly in the development of liquid crystalline materials with tailored properties (Hashimoto et al., 2003).

properties

IUPAC Name

4-benzylsulfanyl-2-methylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NS/c1-12-9-15(8-7-14(12)10-16)17-11-13-5-3-2-4-6-13/h2-9H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCBUELCZCTSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SCC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.